molecular formula C21H23N5O B2614636 N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide CAS No. 1421483-49-9

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide

Cat. No.: B2614636
CAS No.: 1421483-49-9
M. Wt: 361.449
InChI Key: IOMHNTVNWKELOT-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a pyrazole ring, and a picolinamide moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The benzylated piperidine and the pyrazole are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The picolinamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide
  • N-(1-benzylpiperidin-4-yl)-4-(1H-triazol-1-yl)picolinamide

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring attached to the picolinamide moiety (pyrazole vs. imidazole vs. triazole).
  • Unique Properties: N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide may exhibit unique binding properties and biological activities due to the presence of the pyrazole ring, which can influence its interaction with molecular targets.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(20-15-19(7-11-22-20)26-12-4-10-23-26)24-18-8-13-25(14-9-18)16-17-5-2-1-3-6-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHNTVNWKELOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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